
2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride
Übersicht
Beschreibung
2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride, also known as FPE-PIP, is a synthetic compound that has been used in a variety of scientific applications, such as drug development, biochemical research, and physiological studies. FPE-PIP is a piperazine derivative that is composed of two nitrogen-containing rings, making it a potent inhibitor of several enzymes. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Fe-catalyzed synthesis : This compound can be synthesized using Fe-catalysis, which is a process involving metal-catalyzed amination and is essential in the production of drugs like Flunarizine, known for its vasodilating effect and use in treating migraines and epilepsy (Shakhmaev, Sunagatullina, & Zorin, 2016).
Crystal structure analysis : Detailed crystal structure analysis of this compound provides insights into its molecular conformation, hydrogen bonding, and intermolecular interactions, which are crucial for understanding its chemical properties and potential applications in drug development (Shivaprakash, Reddy, & Jasinski, 2014).
Medicinal Chemistry and Drug Development
Dopamine uptake inhibitor : This compound, or its derivatives, can act as a dopamine uptake inhibitor. It is significant in the development of drugs for neurological disorders, as dopamine plays a critical role in brain function (Ironside et al., 2002).
Neuroleptic activity : Some derivatives have shown potential neuroleptic-like activity, which indicates their usefulness in developing treatments for psychiatric disorders (Hino et al., 1988).
Pharmacological Research
Synthesis of derivatives for CNS agents : The synthesis of derivatives of this compound has led to the exploration of potential central nervous system agents, highlighting its relevance in neuropharmacology (Hino et al., 1988).
Design and evaluation of new drugs : Derivatives of this compound have been designed and evaluated for their pharmacological properties, contributing to the development of new therapeutic agents (Bhosale et al., 2014).
Eigenschaften
IUPAC Name |
2-(3-fluorophenyl)-2-piperazin-1-ylethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O.2ClH/c13-11-3-1-2-10(8-11)12(9-16)15-6-4-14-5-7-15;;/h1-3,8,12,14,16H,4-7,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNTZZFQQORWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CO)C2=CC(=CC=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-2-(piperazin-1-yl)ethan-1-ol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{1-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]ethyl}piperazine](/img/structure/B1442836.png)
![[1-(2-Aminoethyl)piperidin-4-yl]methanol dihydrochloride](/img/structure/B1442837.png)


![4-[2-(2-Fluoroethoxy)ethyl]piperidine hydrochloride](/img/structure/B1442843.png)
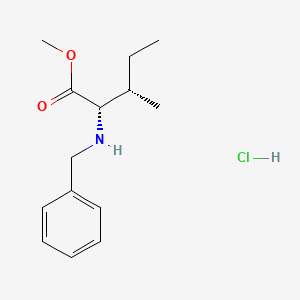
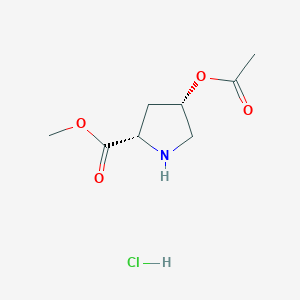
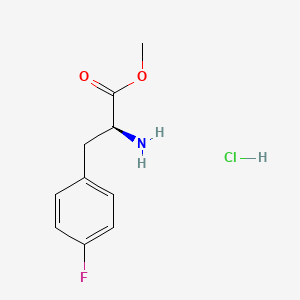
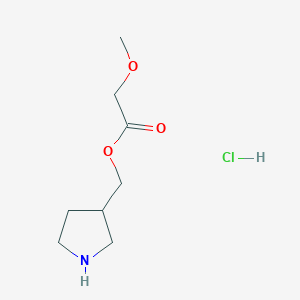
![[1-(2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442852.png)
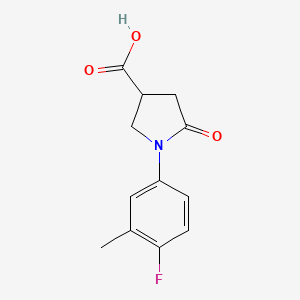
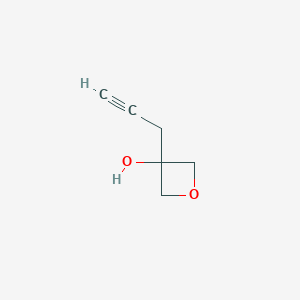

![[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442857.png)